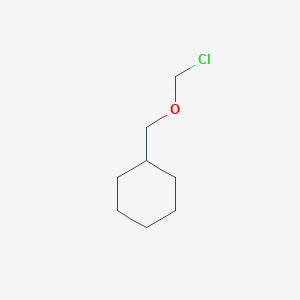
((Chloromethoxy)methyl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((Chloromethoxy)methyl)cyclohexane: is an organic compound characterized by a cyclohexane ring substituted with a chloromethoxy methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((Chloromethoxy)methyl)cyclohexane typically involves the reaction of cyclohexane with chloromethyl methyl ether under specific conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.
化学反应分析
Types of Reactions: ((Chloromethoxy)methyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxymethyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of hydroxymethylcyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
科学研究应用
Chemistry: ((Chloromethoxy)methyl)cyclohexane is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of chloromethoxy groups on biological systems and their interactions with biomolecules.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials where specific chemical properties are desired.
作用机制
The mechanism of action of ((Chloromethoxy)methyl)cyclohexane involves its interaction with molecular targets through its chloromethoxy group. This group can participate in various chemical reactions, such as nucleophilic substitution, which can alter the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the chemical environment.
相似化合物的比较
Methylcyclohexane: A simpler analog with a methyl group instead of a chloromethoxy methyl group.
Cyclohexylmethane: Another analog with a methylene group instead of a chloromethoxy methyl group.
Uniqueness: ((Chloromethoxy)methyl)cyclohexane is unique due to the presence of the chloromethoxy group, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and industrial applications.
属性
CAS 编号 |
1625-60-1 |
|---|---|
分子式 |
C8H15ClO |
分子量 |
162.66 g/mol |
IUPAC 名称 |
chloromethoxymethylcyclohexane |
InChI |
InChI=1S/C8H15ClO/c9-7-10-6-8-4-2-1-3-5-8/h8H,1-7H2 |
InChI 键 |
QZZVDGKPSLFMGA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)COCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furo[3,4-f][1,2]benzoxazole](/img/structure/B12918822.png)
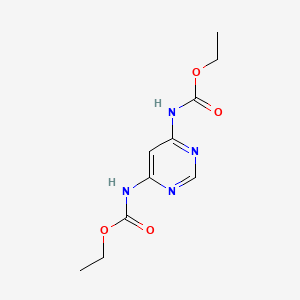
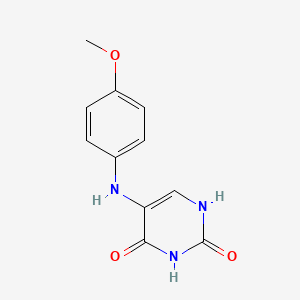

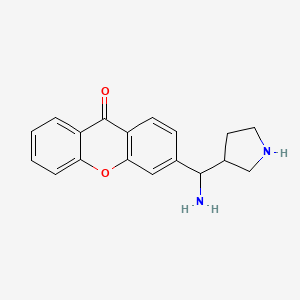
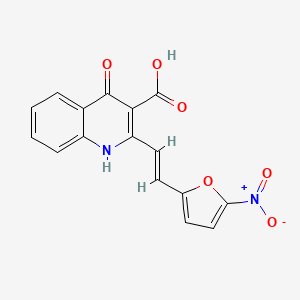
![5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12918865.png)
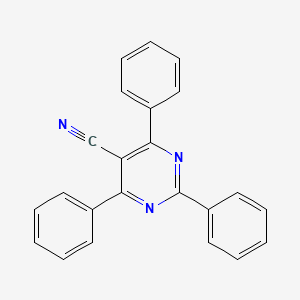


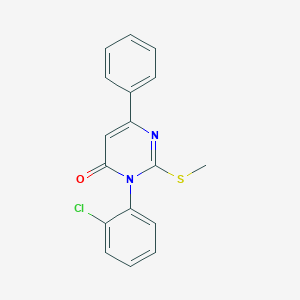
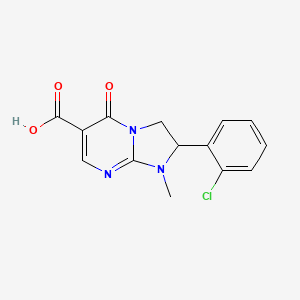

![9-[(Prop-2-yn-1-yl)sulfanyl]acridine](/img/structure/B12918910.png)
